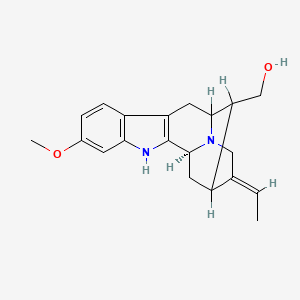

Gardnerine

Description

Structure

3D Structure

Properties

CAS No. |

23172-92-1 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[(1S,15E)-15-ethylidene-6-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol |

InChI |

InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-13-5-4-12(24-2)6-17(13)21-20(15)19(22)7-14(11)16(18)10-23/h3-6,14,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t14?,16?,18?,19-/m0/s1 |

InChI Key |

RBALEJFQJCAPLN-RFEOFLAMSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)CO |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)CO |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)CO |

Synonyms |

gardnerine |

Origin of Product |

United States |

Advanced Structural Elucidation Methodologies for Gardnerine and Its Analogs

Spectroscopic Techniques for Comprehensive Structural Determination

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In the context of Gardnerine, a molecule with a complex, fused-ring system, MS/MS provides invaluable data for confirming its connectivity and the arrangement of its functional groups.

In an MS/MS experiment, this compound molecules are first ionized, typically using a soft ionization technique like electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic fragment ions. researchgate.net The analysis of these fragments allows for a systematic reconstruction of the original structure.

For an alkaloid as complex as this compound, fragmentation is expected to occur along specific pathways that are characteristic of the indole (B1671886) alkaloid scaffold. wikipedia.org Cleavage often initiates at weaker bonds or through rearrangements like the retro-Diels-Alder reaction, which can systematically break down the polycyclic core. The observed fragments can confirm the presence of key structural motifs, such as the methoxy-substituted indole ring, the ethylidene side chain, and the hydroxymethyl group.

Publicly available MS/MS data for this compound, obtained in negative ion mode, reveals a distinct fragmentation pattern. The precursor ion [M-H]⁻ at an m/z of 323.1765 fragments into several significant product ions, as detailed in the table below.

| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Plausible Structural Origin |

|---|---|---|---|

| 323.1765 | 184.07 | 100.0 | Fragment containing the intact methoxy-indole portion after cleavage of the polycyclic system. |

| 198.08 | 35.5 | Fragment resulting from an alternative cleavage pathway of the core structure. | |

| 170.07 | 14.1 | Further fragmentation of the primary product ions. | |

| 224.09 | 12.8 | Loss of specific side chains or smaller ring components from the precursor ion. |

Data sourced from MassBank record MSBNK-RIKEN-PR304704. massbank.eu

By carefully analyzing these fragmentation patterns, chemists can piece together the molecular puzzle, confirming the established structure of this compound and distinguishing it from its isomers. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional arrangement of atoms around a stereocenter and are therefore powerful tools for determining the absolute configuration of complex natural products like this compound. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A non-racemic chiral sample will absorb one polarization more than the other, resulting in a CD spectrum. youtube.com This phenomenon is particularly useful when a chiral center is near a chromophore (a light-absorbing part of the molecule). In this compound, the indole moiety serves as a key chromophore.

The interaction between the chiral environment of the alkaloid's scaffold and the indole chromophore gives rise to a characteristic CD spectrum, often showing positive or negative peaks known as Cotton effects. The sign of the Cotton effect (positive or negative) is directly correlated to the absolute stereochemistry of the molecule. researchgate.net For a pair of enantiomers, the CD spectra are perfect mirror images of each other.

Experimental Measurement : Recording the CD spectrum of the isolated natural this compound sample.

Theoretical Calculation : Using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to predict the CD spectra for both possible enantiomers (e.g., the naturally occurring form and its mirror image).

Comparison : Matching the sign and shape of the experimental Cotton effects to one of the calculated spectra to unambiguously assign the absolute configuration.

This approach has been successfully used to determine the absolute configuration of many complex monoterpene indole alkaloids. researchgate.net

| Stereoisomer of this compound | Expected Cotton Effect at ~220-240 nm | Expected Cotton Effect at ~260-290 nm |

|---|---|---|

| Natural Isomer (Known Configuration) | Positive/Negative | Negative/Positive |

| Unnatural Enantiomer | Negative/Positive (Mirror Image) | Positive/Negative (Mirror Image) |

This table illustrates the conceptual principle that enantiomers produce mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) is a closely related chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org As the wavelength of light approaches a chromophore's absorption band, the rotation changes dramatically, producing an anomalous curve. This phenomenon, also known as a Cotton effect, is directly linked to the molecule's absolute stereochemistry. nih.gov

ORD and CD are mathematically related through the Kronig-Kramers transforms, meaning they provide complementary information about a molecule's chirality. wikipedia.org Historically, ORD was a primary method for stereochemical assignment before CD spectrometers became widely available. For this compound, an ORD spectrum would show a complex curve with positive and negative maxima and minima corresponding to the electronic transitions of the indole chromophore. The shape of this curve serves as a unique fingerprint for its specific absolute configuration.

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure Analysis

The most definitive method for determining the complete three-dimensional structure of a molecule, including the absolute configuration of all stereocenters, is single-crystal X-ray crystallography. This technique involves directing a beam of X-rays onto an ordered, single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a unique diffraction pattern from which a detailed 3D map of electron density can be calculated, revealing the precise position of every atom.

However, a major bottleneck for this technique is the requirement of a high-quality, single crystal of sufficient size, which can be extremely difficult or impossible to grow for many complex natural products. To date, a single-crystal X-ray structure for this compound has not been reported in the literature.

A revolutionary alternative that overcomes this limitation is Micro-Electron Diffraction (MicroED) . MicroED is a cryo-electron microscopy method that can determine high-resolution atomic structures from nanocrystals that are billions of times smaller than those required for X-ray diffraction. nih.gov This technique is ideal for analyzing fine powders, heterogeneous mixtures, or samples that resist forming large crystals. nih.govmdpi.com The workflow involves exposing frozen-hydrated nanocrystals to a low-dose electron beam and collecting diffraction data as the crystal is continuously rotated. nih.gov Because MicroED is well-suited for small organic molecules and natural products, it represents a highly promising avenue for obtaining the definitive solid-state structure of this compound and its analogs. nih.gov

| Technique | Radiation Source | Required Sample | Key Advantage | Key Limitation |

|---|---|---|---|---|

| X-ray Crystallography | X-rays | Single crystal (~10-100 μm) | Gold standard for absolute structure determination. | Requires large, high-quality single crystals. |

| Micro-Electron Diffraction (MicroED) | Electrons | Nanocrystals or microcrystalline powder | Can analyze extremely small crystals; suitable for powders. | Newer technique; requires specialized equipment (cryo-EM). |

Integrated Spectroscopic and Computational Approaches for Resolving Structural Ambiguities

Modern structure elucidation rarely relies on a single technique. Instead, an integrated approach combining multiple spectroscopic datasets with high-level computational chemistry provides the most robust and reliable means of assigning complex structures. iitj.ac.in For a molecule like this compound, this involves weaving together evidence from NMR, MS, and chiroptical spectroscopy with theoretical predictions from quantum chemical calculations, primarily Density Functional Theory (DFT). nih.gov

The workflow for an integrated structural assignment of this compound would be as follows:

Data Acquisition : Comprehensive 1D and 2D NMR data are acquired to establish the molecular framework and relative stereochemistry. High-resolution mass spectrometry confirms the molecular formula, and MS/MS data provides fragmentation evidence for the core structure. massbank.eu Experimental CD and/or ORD spectra are recorded to probe the absolute configuration.

Conformational Analysis : Using computational methods, a thorough search for all possible low-energy conformations of the proposed structure is performed.

DFT Optimization : The geometries of the most stable conformers are optimized using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). This yields precise bond lengths, angles, and dihedral angles for the most likely shape of the molecule in its ground state. ijcce.ac.ir

Spectroscopic Prediction : Using the optimized geometries, various spectroscopic properties are calculated. For example, GIAO calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared to experimental values to validate the proposed relative stereochemistry. Crucially, Time-Dependent DFT (TD-DFT) is used to calculate the theoretical ECD spectrum for a chosen absolute configuration. nih.gov

Validation and Assignment : The calculated ECD spectrum is then compared with the experimental CD spectrum. A strong match between the experimental data and the calculated spectrum for one specific enantiomer provides powerful, non-empirical evidence for its absolute configuration. nih.gov Any ambiguities in the NMR or MS data can be resolved by determining which proposed structure yields calculated properties that best fit the experimental evidence.

This integrated strategy, leveraging the predictive power of DFT to rationalize experimental spectroscopic data, represents the current state-of-the-art for resolving the complex structural ambiguities inherent in polycyclic natural products like this compound. nih.gov

Biosynthesis and Metabolic Pathway Investigations of Gardnerine

Elucidation of Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of Gardnerine, like other MIAs, is a multi-step process involving a cascade of enzymatic reactions that transform simple precursors into the final complex molecule.

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.govnih.gov By feeding an organism with a precursor enriched with a stable or radioactive isotope, scientists can track the incorporation of the label into the final natural product, thereby confirming its role as an intermediate. rsc.org In the context of MIAs, including those related to this compound, feeding experiments with isotopically labeled tryptamine (B22526) have been conducted. biorxiv.org For instance, deuterium-labeled tryptamine has been used to monitor its incorporation into the alkaloid pathway in plant cells over time, providing insights into the rate of synthesis and transport of these complex molecules. biorxiv.org Such studies have been fundamental in establishing that MIAs, and by extension this compound, are derived from the condensation of tryptamine and the monoterpenoid secologanin (B1681713). jst.go.jp While specific isotopic labeling studies exclusively focused on this compound are not extensively detailed in the available literature, the general principles derived from MIA biosynthesis research are applicable. These studies confirm that the indole (B1671886) portion of this compound originates from tryptophan, and the monoterpene unit arises from the iridoid pathway.

The enzymatic machinery responsible for MIA biosynthesis is encoded by a series of genes often clustered together in the plant genome, known as biosynthetic gene clusters (BGCs). nih.govsecondarymetabolites.org These clusters facilitate the coordinated expression of the enzymes required for the pathway. While a specific BGC for this compound has not been explicitly identified, research on related MIAs provides a framework for understanding its formation.

Key enzyme families involved in MIA biosynthesis include:

Tryptophan decarboxylase (TDC): Converts tryptophan to tryptamine.

Strictosidine (B192452) synthase (STR): Catalyzes the crucial Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor for most MIAs. jst.go.jp

Cytochrome P450 monooxygenases (P450s): A diverse family of enzymes that catalyze various oxidative reactions, including hydroxylations, epoxidations, and rearrangements, which are critical for the structural diversification of the MIA scaffold. mdpi.com

Dehydrogenases and reductases: These enzymes are involved in modifying the oxidation state of intermediates.

The characterization of these enzymes often involves heterologous expression in microbial hosts, allowing for in vitro assays to determine their specific function and substrate specificity. rfi.ac.ukpsu.eduuni-bonn.de Identifying and characterizing the specific P450s and other tailoring enzymes that lead from the general MIA pathway to the unique structure of this compound remains an active area of research.

The biosynthesis of MIAs, including this compound, is tightly regulated by a complex network of transcription factors that respond to developmental cues and environmental stimuli. nih.govnih.gov These transcription factors can activate or repress the expression of the biosynthetic genes, thereby controlling the production of the alkaloids. For example, the expression of genes encoding enzymes in the gibberellin biosynthetic pathway is known to be regulated by both endogenous and environmental signals. nih.gov While specific regulatory mechanisms for this compound biosynthesis are not yet fully elucidated, it is expected to be under the control of similar regulatory networks that govern the production of other MIAs in the producing plant species. Analysis of metabolomic changes in response to stress has shown alterations in the levels of compounds including this compound, suggesting that its biosynthesis is responsive to environmental conditions. mdpi.com

Proposed Biosynthetic Pathways for this compound within Monoterpenoid Indole Alkaloids

This compound belongs to the sarpagine-type family of indole alkaloids. jst.go.jp The biosynthesis of sarpagine-type alkaloids is hypothesized to diverge from the central MIA pathway after the formation of strictosidine. jst.go.jp A proposed biogenetic route suggests that strictosidine is first converted to geissoschizine. jst.go.jp From geissoschizine, a key intramolecular carbon-carbon bond formation between C16 and C5 is thought to lead to the sarpagine (B1680780) skeleton, exemplified by compounds like koumidine. jst.go.jp

Further modifications of the sarpagine scaffold, such as hydroxylation and methoxylation, would then lead to the formation of this compound. The presence of a methoxy (B1213986) group on the indole ring of this compound suggests the involvement of an O-methyltransferase enzyme in the later stages of the pathway. jst.go.jp The biosynthetic relationship between macroline, sarpagine, and ajmaline-type alkaloids has been a subject of study, with vellosimine (B128456) being a potential intermediate that can enter the sarpagine biosynthetic pathway. researchgate.net

Chemoenzymatic Synthesis Approaches Inspired by Natural Biosynthesis

The complexity of natural product synthesis has led chemists to draw inspiration from nature's own strategies. jst.go.jp Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. grantome.commdpi.comcarmodyqs.comnorthwestern.edursc.org

In the context of this compound and related alkaloids, a biomimetic approach has been explored. jst.go.jp For example, a total synthesis of this compound was achieved through a strategy that mimics a key biosynthetic step. jst.go.jp This synthesis involved a Birch reduction of a precursor to yield the sarpagine-type structure of this compound. jst.go.jp Another key strategy has been the use of a gold(I)-catalyzed 6-exo-dig cyclization to construct a piperidine (B6355638) ring with an exocyclic (E)-ethylidene side chain, a common feature in sarpagine-related alkaloids. lookchem.com These bio-inspired synthetic routes not only provide access to these complex molecules but also offer insights into the potential mechanisms of their biosynthesis. jst.go.jp

Chemical Synthesis Strategies and Structural Modification of Gardnerine

Total Synthesis Approaches to Gardnerine

The total synthesis of this compound involves the construction of its intricate cage-like skeleton, which includes an indole (B1671886) core fused with azabicyclo[3.3.1]nonane and azabicyclo[2.2.2]octane moieties sogang.ac.kr. Numerous synthetic strategies have been developed to achieve this complex molecular assembly tandfonline.comresearchgate.net. Early approaches and more recent advancements have focused on establishing the correct relative and absolute stereochemistry at multiple chiral centers sogang.ac.krresearchgate.netresearchgate.netjst.go.jpacs.orgacs.orgnih.govacs.org.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a fundamental tool in planning the synthesis of complex molecules like this compound, involving working backward from the target molecule to simpler, readily available starting materials chemistry.coachyoutube.com. For this compound, retrosynthetic strategies often involve identifying key bonds whose formation in the forward synthesis would efficiently assemble the complex ring system sogang.ac.kracs.org. Common disconnections might target the bonds forming the bridged nitrogen-containing rings or the connections to the indole core sogang.ac.kracs.orguni-konstanz.de. For instance, some strategies envision forming the C15-C20 bond via reductive Heck coupling sogang.ac.kr. Another approach involves disconnecting the molecule to a tricyclic ketone intermediate containing the piperidine (B6355638) ring with an exocyclic ethylidene side chain acs.org.

Development of Stereoselective and Enantioselective Methodologies

Given the multiple stereocenters in this compound, the development of stereoselective and enantioselective methodologies is crucial for its efficient synthesis researchgate.netresearchgate.netjst.go.jpacs.orgacs.orgnih.govacs.orglibretexts.org. Achieving high control over stereochemistry ensures the synthesis of the desired enantiomer of the natural product libretexts.org. Various methods have been employed, including gold(I)-catalyzed cyclizations to construct key piperidine rings with defined exocyclic alkene geometry acs.orgnih.govacs.org. Stereospecific transformations, such as oxidative rearrangements and metal-catalyzed couplings, have also been vital in assembling the complex polycyclic framework with the correct configurations researchgate.netacs.org. For example, a stereospecific osmylation process has been used in the synthesis of related sarpagine (B1680780) alkaloids jst.go.jp. Titanium-mediated intramolecular amide-alkene coupling has been utilized to construct the bridged azabicyclo[3.3.1]nonane moiety sogang.ac.kr.

Key stereoselective transformations in this compound synthesis include:

Gold(I)-catalyzed 6-exo-dig cyclization to form the piperidine ring with an (E)-ethylidene side chain acs.orgnih.govacs.org.

Stereocontrolled oxidative rearrangement of the indole core to construct spirooxindole motifs in related alkaloids researchgate.net.

Regio- and diastereoselective introduction of functional groups, such as hydroxyl groups, through reactions like hydroboration-oxidation acs.org.

Divergent Synthesis Strategies from Common Intermediates

Divergent synthesis, a strategy where multiple target molecules are synthesized from a common intermediate, has been successfully applied to the synthesis of this compound and related sarpagine alkaloids acs.orgacs.orguni-konstanz.deresearchgate.netuga.edufigshare.com. This approach enhances synthetic efficiency by allowing a single synthetic route to provide access to a family of natural products or analogs researchgate.net. A common intermediate possessing a piperidine ring with an exocyclic (E)-ethylidene side chain, often constructed via gold(I)-catalyzed cyclization, has served as a branching point for the divergent synthesis of this compound, hydroxythis compound, hydroxygardnutine, and other sarpagine-type alkaloids acs.orgnih.govacs.org. By manipulating the indole nucleus with different substituents and controlling the presence or absence of an allylic hydroxyl group, various sarpagine alkaloids can be accessed from this common precursor acs.orgacs.org.

Examples of alkaloids synthesized divergently from a common intermediate include:

Hydroxythis compound acs.orgnih.govacs.org

Hydroxygardnutine acs.orgnih.govacs.org

(E)-16-epi-Normacusine B acs.orgnih.govacs.org

This strategy highlights the structural relationships within the sarpagine family and provides a flexible platform for accessing diverse members acs.orgacs.orguni-konstanz.de.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is undertaken to explore the relationship between structural modifications and biological activities, potentially leading to compounds with improved properties tandfonline.comsemanticscholar.org. This involves modifying the core this compound structure or introducing new substituents thieme-connect.com.

Design Principles for Structural Diversification

Design principles for structural diversification of this compound often involve targeting specific regions of the molecule known or hypothesized to influence biological activity or pharmacokinetic properties tandfonline.comsemanticscholar.orgthieme-connect.com. Modifications can include alterations to the indole ring substituents, changes in the oxidation state of functional groups, or variations in the stereochemistry at certain positions tandfonline.comsemanticscholar.org. Introducing or modifying functional groups like hydroxyl or methoxy (B1213986) groups on the aromatic ring, or altering the ethylidene side chain, are common strategies acs.orgclockss.org. The aim is to generate a library of compounds with subtle to significant structural differences compared to the parent alkaloid tandfonline.comsemanticscholar.org.

Exploration of Synthetic Routes for Novel this compound Derivatives

The exploration of synthetic routes for novel this compound derivatives builds upon the methodologies developed for the total synthesis of this compound tandfonline.comsemanticscholar.org. These routes may involve late-stage functionalization of key synthetic intermediates or the use of modified starting materials in divergent synthesis strategies tandfonline.comsemanticscholar.orgnih.govmdpi.com. Chemical transformations such as oxidation, reduction, alkylation, and acylation can be applied to introduce new functionalities or modify existing ones on the this compound scaffold thieme-connect.comclockss.org. Semi-synthesis, starting from natural this compound or related alkaloids, can also be a viable approach for generating derivatives tandfonline.comresearchgate.net. For example, chemical conversion of this compound into other alkaloids like 11-methoxy-16-epiaffinine has been reported, demonstrating the potential for structural modification clockss.org. The development of efficient and selective reactions is crucial for accessing a diverse range of derivatives tandfonline.comsemanticscholar.org.

Methodologies for Functional Group Interconversions and Scaffold Modifications

The chemical synthesis and structural modification of complex natural products like this compound often necessitate strategic functional group interconversions (FGIs) and modifications to the core molecular scaffold to access diverse derivatives or confirm structural assignments. FGIs involve transforming one functional group into another, a fundamental tactic in organic synthesis to manipulate molecular properties and reactivity solubilityofthings.comimperial.ac.uk. Scaffold modifications, on the other hand, involve altering the core ring system of the molecule nih.govmdpi.com.

Research into this compound and related sarpagine-type indole alkaloids has demonstrated the application of such methodologies. For instance, studies have explored chemical transformations of this compound to access other related alkaloids or simplified structures clockss.orgresearchgate.net. One notable example involves the partial synthesis of 11-methoxy-16-epiaffinine from this compound clockss.org. This transformation highlights the potential for modifying the functional groups and potentially the scaffold of this compound to yield related indole alkaloids.

Specific functional group interconversions on this compound or its derivatives have been reported. Hydrolysis of certain intermediates derived from this compound can lead to the formation of secondary amine alcohols or 2-acylindole derivatives clockss.org. These reactions represent the interconversion of functional groups such as esters or amides into alcohols or ketones/aldehydes within the complex framework of the alkaloid clockss.org.

Furthermore, modifications to the nitrogen atoms within the sarpagine skeleton, such as N-methylation, have been explored in the context of converting this compound derivatives to other related compounds clockss.org. The reaction of an intermediate with methyl iodide followed by reduction is a common strategy for N-methylation, representing a functional group modification on the nitrogen atom clockss.org.

Scaffold modifications, though less frequently detailed for direct transformations of the intact this compound core in the provided results, are implicitly involved in the synthesis of related sarpagine-type alkaloids and the exploration of their structural features. Studies focusing on the total synthesis of sarpagine alkaloids often involve the construction or modification of the characteristic polycyclic scaffold researchgate.netacs.org. For example, strategies involving oxidative rearrangement of an indole to construct a spirooxindole motif or gold(I)-catalyzed cyclization to establish the azabicyclo[2.2.2]octane skeleton are examples of methodologies that impact the core scaffold structure during synthesis researchgate.net. While these may not be direct modifications of this compound, they represent the types of scaffold manipulations relevant to this class of compounds.

Data from a study on the chemical conversion of this compound to 11-methoxy-16-epiaffinine illustrates some of the transformations involved clockss.org. The process involved several steps, including hydrolysis and N-methylation of intermediates clockss.org.

| Step | Starting Material | Reagents/Conditions | Product(s) | Yield (%) |

| Hydrolysis of Acetate | Acetate derivative | BrCN, then hydrolysis with t-Butyl hypochlorite (B82951) and aqueous HCl | 2-acylindole derivative | Quantitative (ring-opened compound), then conversion to 2-acylindole derivative |

| Hydrolysis of 2-acylindole derivative | 2-acylindole derivative | Refluxing in aqueous N HCl | Secondary amine alcohol | 80 |

| Silylation | Secondary amine alcohol | ClSi(CH3)2t-Bu, imidazole (B134444) in DMF, rt, 4 h | Silyl ether | Not specified |

| N-methylation | Silyl ether | 10% Pd-C/H2, 37% aq H2CO in dioxane, rt, 4 h | 11-methoxy-16-epiaffinine-O-silylether and 11-methoxy-16-epiaffinine | 22 (silylether), 48 (desired product) |

This table summarizes key transformations and their outcomes in a specific conversion pathway involving a this compound derivative clockss.org. Such detailed findings are crucial for understanding the reactivity of the this compound scaffold and the functional groups it contains, guiding further efforts in structural modification. The study also notes characteristic differences in mass spectral data between affinine (B1238560) and its 16-epimeric derivatives, which can be used to confirm structural changes resulting from these transformations clockss.org.

Further research into the synthetic studies of Gelsemium alkaloids, including those with the sarpagine skeleton like this compound, highlights the use of chemical transformation reactions to achieve structural modifications and confirm proposed biogenetic pathways nii.ac.jpresearchgate.net. These studies often involve manipulating functional groups and the core scaffold to interconvert between different alkaloid types or to synthesize derivatives for structural elucidation nii.ac.jpresearchgate.net.

The development of efficient methodologies for functional group interconversions and scaffold modifications of this compound and its analogs remains an important area of research for exploring the chemical space around this complex natural product and potentially accessing compounds with altered properties.

Molecular and Cellular Mechanisms of Action of Gardnerine

Target Identification and Engagement Studies at the Molecular Level

Identifying the specific molecular targets that Gardnerine interacts with is a fundamental step in elucidating its mechanism of action. These targets can include proteins, enzymes, or receptors.

Enzyme Modulation Studies (e.g., inhibition kinetics, allosteric effects)

Enzyme modulation studies are critical for understanding if and how a compound affects enzyme activity. This can involve determining inhibition kinetics to characterize the nature of the interaction (e.g., competitive, uncompetitive, non-competitive, or mixed inhibition) and quantifying parameters such as the inhibition constant (Ki) bgc.ac.inreddit.comresearchgate.netenzyme-modifier.ch. Allosteric modulation, where a compound binds to a site distinct from the active site to alter enzyme activity, can also be investigated bgc.ac.inreddit.comenzyme-modifier.ch. Allosteric enzymes often exhibit sigmoidal kinetics and can be regulated by the noncovalent binding of specific metabolites bgc.ac.in.

The search results provided general information on enzyme inhibition kinetics and allosteric modulation bgc.ac.inreddit.comresearchgate.netenzyme-modifier.chnih.gov. However, specific studies detailing the effects of this compound on particular enzymes or its enzyme inhibition kinetics were not found. The principles of enzyme kinetics and modulation are broadly applicable to understanding how small molecules can interact with and regulate enzymatic activity bgc.ac.inenzyme-modifier.chnih.gov.

Receptor Binding and Ligand-Target Interactions

Receptor binding studies are essential for compounds that exert their effects by interacting with cellular receptors, such as G protein-coupled receptors (GPCRs) or nuclear hormone receptors nih.govsartorius.comyoutube.com. These studies typically involve measuring the binding affinity and kinetics of the compound to the receptor sartorius.comoup.com. Ligand-target interactions can be characterized through various techniques, including radioligand binding assays, surface plasmon resonance (SPR), and biolayer interferometry (BLI) sartorius.comoup.com. These methods provide quantitative data on the strength and specificity of the interaction.

One search result mentioned that this compound's opiate receptor binding had been examined chemistry-chemists.com. This suggests that this compound may interact with opiate receptors, although the details of these studies, such as binding affinity or the nature of the interaction (agonist, antagonist, etc.), were not provided in the snippet chemistry-chemists.com. The study of receptor-ligand interactions is a key aspect of understanding the molecular mechanism of compounds that act via receptors nih.govsartorius.comoup.comfrontiersin.org.

Cellular Pathway Perturbation Studies in In Vitro Models

Beyond direct molecular interactions, understanding how this compound affects broader cellular processes requires studying its impact on cellular pathways in in vitro models.

Investigations into Cellular Signaling Cascades

Cellular signaling cascades are complex networks of molecular interactions that transmit signals within a cell, ultimately leading to a specific cellular response youtube.comlibretexts.org. Investigating the effects of this compound on these cascades involves analyzing changes in the activity or phosphorylation status of key signaling proteins, the production of second messengers (e.g., cAMP, Ca2+), and the translocation of signaling molecules youtube.comresearchgate.netcellbiolabs.com. Common signaling pathways include the MAPK, PI3K-Akt, and G protein-coupled receptor signaling pathways youtube.comresearchgate.netnih.govnih.govnih.gov.

While the search results discussed various cellular signaling pathways youtube.comresearchgate.netcellbiolabs.comnih.govnih.govnih.gov, specific information on how this compound perturbs these pathways was limited. One study on Gelsemium elegans, a plant containing various alkaloids including this compound, indicated involvement in pathways such as the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway in the context of neuropathic pain nih.gov. However, this study examined the effects of the plant extract and other alkaloids, not this compound in isolation nih.gov. Further research specifically on this compound is needed to delineate its precise effects on cellular signaling cascades.

Gene Expression and Transcriptomic Analysis in Response to this compound

Changes in gene expression provide valuable insights into the cellular response to a compound. Transcriptomic analysis, using techniques like RNA sequencing, allows for the comprehensive profiling of gene expression levels in cells treated with this compound compared to untreated cells mdpi.comfrontiersin.orgnih.govepigenomicslab.com. This can reveal which genes are upregulated or downregulated in response to the compound, pointing to affected cellular processes and pathways mdpi.comnih.govepigenomicslab.com. Differential gene expression analysis can identify sets of genes that are significantly altered, and subsequent pathway enrichment analysis can determine which biological pathways are most affected nih.govfrontiersin.org.

The search results provided examples of transcriptomic analysis in various biological contexts, demonstrating its utility in understanding cellular responses and identifying affected pathways nih.govmdpi.comfrontiersin.orgnih.govepigenomicslab.com. However, no specific studies detailing the transcriptomic analysis of cells treated with this compound were found. Applying transcriptomic analysis to this compound-treated cells would be a valuable approach to comprehensively understand its impact on gene expression and identify downstream cellular effects.

Subcellular Localization and Organelle-Specific Interactions

The subcellular localization of a compound dictates its access to intracellular targets and thus its mechanism of action. While specific detailed studies on the subcellular localization of this compound are limited in the provided search results, the broader context of organelle dynamics and protein localization provides a framework for understanding how such a molecule might interact within a cell.

Organelles within eukaryotic cells are dynamic structures that engage in complex interactions and movements crucial for maintaining cellular homeostasis. numberanalytics.comacs.org These interactions, often occurring at membrane contact sites (MCSs), facilitate the exchange of metabolites, ions (such as Ca2+), and lipids, and are involved in regulating various cellular processes, including metabolic regulation, signaling pathways, and organelle function and dynamics. numberanalytics.comnih.govmdpi.comthno.org For instance, interactions between the endoplasmic reticulum (ER) and mitochondria are vital for calcium homeostasis, lipid metabolism, and the unfolded protein response. numberanalytics.comnih.govmdpi.com Lysosomes also interact with mitochondria, playing a role in mitochondrial quality control through mitophagy and nondegradative pathways. nih.govmdpi.com

Proteomic studies utilizing techniques like organelle immuno-capture coupled with mass spectrometry can reveal the subcellular distribution of thousands of proteins and how this localization changes in response to cellular perturbations. biorxiv.org This highlights the complexity of the cellular landscape and the importance of spatial distribution for protein function and cellular responses. While not specific to this compound, such methodologies could potentially be applied to investigate the intracellular distribution of this compound and identify specific organelles or protein complexes it associates with.

The subcellular localization of proteins, and by extension, potentially small molecules like this compound, can be influenced by specific protein domains, as seen with the glycine (B1666218) arginine rich (GAR) domain determining the subcellular localization of the protein Nucleolin. ebi.ac.uk Furthermore, the trafficking of molecules, such as G protein-coupled receptors (GPCRs), through the secretory and endolysosomal pathways can actively shape cellular signaling responses by altering the location and timing of interactions with intracellular components. nih.gov

Given that this compound is an indole (B1671886) alkaloid, a class of natural products known for diverse biological activities and complex structures researchgate.netthieme-connect.com, its specific subcellular localization and interactions with organelles would be crucial to fully elucidate its mechanisms of action. Further research employing advanced imaging and biochemical techniques is needed to map the precise intracellular distribution of this compound and identify its specific organelle targets.

Mechanistic Insights into Observed Biological Activities

This compound has been reported to possess a range of biological activities, and research is ongoing to understand the underlying molecular and cellular mechanisms. numberanalytics.comnih.govjst.go.jpsemanticscholar.org

Anti-proliferative Mechanisms in Cancer Cell Lines (excluding clinical efficacy)

Studies have indicated that this compound can induce apoptosis in certain cancer cell lines, such as LoVo cells, which are epithelial cells derived from a colon tumor. uga.edu The anti-proliferative effects of various natural compounds in cancer cells often involve the modulation of key cellular processes like the cell cycle and the induction of apoptosis. mdpi.comexplorationpub.comfrontiersin.org

Mechanisms of anti-proliferative action can include the blockade of the cell cycle at specific phases, such as G2/M, and the induction of programmed cell death (apoptosis). mdpi.comeviq.org.au These effects can be mediated through interactions with proteins that regulate the cell cycle, including cyclins and cyclin-dependent kinases (CDKs), as well as proteins involved in DNA integrity and repair, such as p53. mdpi.comexplorationpub.com For example, some compounds exert anti-proliferative effects by inhibiting tubulin polymerization or microtubule depolymerization, leading to cell cycle arrest. mdpi.com Others may influence signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer and play a role in cell proliferation and survival. frontiersin.org

While the specific detailed mechanisms of this compound's anti-proliferative effects in various cancer cell lines require further dedicated investigation, its ability to induce apoptosis in LoVo cells suggests an interaction with cellular pathways controlling cell survival and death. uga.edu Research on other natural products with anti-proliferative activity provides potential avenues for exploring the mechanisms of this compound, such as investigating its impact on cell cycle progression, apoptotic pathways, and relevant signaling cascades. mdpi.comexplorationpub.comfrontiersin.orgfrontiersin.orgnih.gov

Anti-inflammatory and Immunomodulatory Effects at the Cellular Level

Indole alkaloids, as a class, have been noted for their anti-inflammatory and immunomodulatory properties. researchgate.net Inflammation is a complex process mediated by various soluble factors, including cytokines, which can be broadly classified as pro-inflammatory or anti-inflammatory. sinobiological.com The balance between these cytokines is crucial in determining the outcome of an inflammatory response. sinobiological.com

Anti-inflammatory mechanisms at the cellular level can involve the modulation of immune cell function, such as affecting monocytes, macrophages, and lymphocytes. frontiersin.orgmdpi.com This can include influencing the production and release of inflammatory mediators like cytokines and chemokines. sinobiological.commdpi.com For instance, some anti-inflammatory agents work by inhibiting signaling pathways like NF-κB or MAPK, which are central to the inflammatory response. mdpi.commdpi.com Others may target specific receptors, such as Toll-like receptors (TLRs), or modulate the activity of enzymes like NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) that contribute to inflammation. mdpi.com

Immunomodulatory effects can involve influencing the differentiation and activity of immune cells, such as T helper cells (Th1 and Th2), which play distinct roles in regulating immune responses. frontiersin.org Modulating the tumor microenvironment, which consists of various immune and stromal cells, is also an important aspect of the anti-tumor and immunomodulatory effects of some compounds. frontiersin.org

While specific research detailing the cellular mechanisms of this compound's anti-inflammatory and immunomodulatory effects is limited in the provided results, the known activities of indole alkaloids and the general mechanisms of anti-inflammatory and immunomodulatory agents provide a basis for future studies. Investigating this compound's effects on inflammatory signaling pathways, cytokine production by immune cells, and the polarization of immune cells would be valuable in elucidating its mechanisms.

Neurobiological Interactions in Isolated Neuronal Systems

Research into the neurobiological effects of compounds often involves studying their interactions with isolated neuronal systems or specific neuronal populations. This allows for a focused examination of the cellular and molecular events underlying observed effects, without the complexity of the entire organism.

Studies on isolated neurons, such as hippocampal neurons, have been used to investigate neuronal regeneration and the factors influencing neuronal viability and process outgrowth. nih.gov Techniques for isolating and culturing neurons from different brain regions and at various developmental stages have been developed to facilitate such research. nih.gov

While direct studies on this compound's interactions with isolated neuronal systems are not explicitly detailed in the provided search results, the broader field of neurobiology investigates how various factors, including chemical compounds, can impact neuronal structure, function, and survival. Research on other natural products and environmental factors has explored their effects on neuronal morphology, neurochemical levels (like dopamine (B1211576) and serotonin), and the activity of specific neuronal populations. nih.govelifesciences.orgelifesciences.orgfrontiersin.org For example, studies have examined the impact of social isolation on hypothalamic neurons and dopamine neurons in the ventral tegmental area (VTA), highlighting the cellular changes associated with behavioral effects. elifesciences.orgelifesciences.org

To understand this compound's potential neurobiological interactions, studies utilizing isolated neuronal cultures could be employed to assess its effects on neuronal viability, morphology, synaptic function, and the activity of specific ion channels or receptors. Given that some indole alkaloids have shown neurobiological activities, such as anti-acetylcholinesterase properties researchgate.net, further investigation into this compound's interactions with key components of neuronal signaling would be beneficial.

Structure Activity Relationship Sar Studies and Computational Chemistry of Gardnerine

Systematic Structural Modification and Biological Activity Correlation

Systematic structural modification of natural products and their derivatives is a common approach in SAR studies to correlate specific structural features with observed biological activities. mdpi.comnih.govresearchgate.net For sarpagine-related indole (B1671886) alkaloids, including Gardnerine, the complex polycyclic architecture and multiple stereocenters present significant challenges and opportunities for structural modification. acs.orgtandfonline.com Studies in this area involve targeted chemical alterations to different parts of the this compound scaffold to assess the impact on its bioactivity. While specific detailed data on this compound structural modifications and their direct biological activity correlations were not extensively found in the provided search results, the general principle involves synthesizing analogs with variations such as altered substituents on the benzene (B151609) ring or modifications to the fused ring system, followed by evaluation of their biological effects (e.g., antioxidant, anti-inflammatory, or catalytic activity). acs.orgresearcher.life This systematic approach helps identify key functional groups or structural motifs essential for the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that builds mathematical models to correlate a molecule's structural properties (represented by molecular descriptors) with its biological activity. researchgate.netneovarsity.org This allows for the prediction of the activity of new or untested compounds. nih.govfda.gov

Selection of Molecular Descriptors and Model Development

QSAR model development begins with selecting appropriate molecular descriptors that quantitatively capture various aspects of a molecule's structure and properties. neovarsity.orgresearchgate.netwiley.come-bookshelf.de These can include constitutional, topological, electronic, geometric, and thermodynamic descriptors. neovarsity.orgchemintelligence.com The choice of descriptors is crucial as they must be relevant to the biological activity being studied. chemintelligence.com Once descriptors are calculated for a set of compounds with known activities, statistical or machine learning techniques, such as multiple linear regression (MLR) or artificial neural networks (ANN), are employed to build a predictive model. neovarsity.orgmdpi.comresearchgate.net The aim is to find a mathematical function that best describes the relationship between the descriptor values and the biological activity. researchgate.net

Predictive Capabilities for De Novo Analog Design

A primary application of QSAR models is their predictive capability for the design of de novo analogs with potentially improved biological activity. nih.govirb.hr Once a robust and validated QSAR model is developed, it can be used to predict the activity of virtual compounds that have not yet been synthesized. nih.govfda.gov By exploring the predicted activities of a large number of potential analogs, researchers can prioritize the synthesis and testing of those compounds predicted to have the most desirable properties. nih.govnih.gov This in silico screening process significantly accelerates the drug discovery pipeline by reducing the need for extensive experimental synthesis and testing. nih.gov The predictive accuracy of QSAR models is typically assessed through rigorous validation techniques, including cross-validation and external validation using a test set of compounds not included in the model training. fda.govresearchgate.netirb.hr

Computational Chemistry Approaches for Mechanistic and Conformational Insights

Computational chemistry provides valuable tools to gain deeper insights into the mechanisms of action and conformational preferences of molecules like this compound at an atomic and molecular level. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand (such as this compound) to a macromolecular target (e.g., a protein receptor) and estimate the binding affinity. nih.govscielo.sa.crfrontiersin.org This method treats the molecules as either rigid or flexible and explores various possible binding modes within the target's binding site. frontiersin.org Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the ligand-target complex over time, providing information about the stability of the complex, conformational changes, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) in a more realistic environment that includes solvent molecules. nih.govscielo.sa.crfrontiersin.orgmdpi.comnih.gov These simulations can help to understand the molecular recognition process and identify key residues involved in binding. nih.govfrontiersin.org

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govmdpi.comresearchgate.net For this compound, DFT calculations can provide insights into its electronic properties, such as molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential. nih.govmdpi.comrsc.org These properties are crucial for understanding how this compound might interact with biological targets and its potential for chemical reactions. nih.govmdpi.com DFT can also be used to study reaction mechanisms and predict the feasibility of certain chemical transformations involving this compound. nih.gov The results from DFT calculations can complement SAR studies and molecular modeling by providing a deeper understanding of the intrinsic electronic factors that govern this compound's behavior. nih.gov

Advanced Analytical Methodologies for Gardnerine in Research Matrices

Chromatographic Techniques for High-Resolution Separation and Purity Analysis

Chromatography is a powerful separation technology widely used for the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov The selectivity of chromatographic techniques stems from the ability to select a mobile fluid phase and a fixed solid phase from a wide range of options. mpg.de Various chromatographic methods have been developed to achieve satisfactory separation within a suitable time interval. nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD, FLD)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantitation of polar and nonvolatile compounds. newclothmarketonline.com In HPLC, the mobile phase passes through columns under high pressure and with a high flow rate. nih.gov The use of small particles and the application of high pressure increase the separation power of HPLC, allowing analyses to be completed quickly. nih.gov

HPLC systems are coupled with various detectors to enable the analysis of individual compounds based on their absorption or fluorescence properties. Common detection modes include:

Ultraviolet (UV) Detectors: These are among the most commonly employed detection methods in liquid chromatography. scioninstruments.com UV detectors quantify the absorption of ultraviolet or visible light by the components eluting from the column. scioninstruments.com The quantity of the sample is determined by calculating the variation in UV light intensity between the mobile phase and the phase containing the sample. scioninstruments.com

Diode Array Detectors (DAD): Also known as Photodiode Array (PDA) detectors, DADs are versatile HPLC detection tools. scioninstruments.com Unlike traditional UV-Vis detectors that measure specific wavelengths, a DAD can measure the entire spectrum simultaneously, making it more efficient for most uses. measurlabs.com HPLC-DAD is used to assess chemical purity and contamination and is a standard tool in quality control. scioninstruments.commeasurlabs.com It scans samples with a beam of light across the UV-Vis spectrum and measures the amount of each wavelength absorbed against the elution time. measurlabs.com

Fluorescence Detectors (FLD): These detectors measure the emission of light from excited atoms within an analyte. scioninstruments.com FLDs offer substantially higher sensitivity compared to UV/Vis detectors, ranging from 10 to 1000 times greater. scioninstruments.comthermofisher.com Their applicability is limited to the analysis of fluorescent molecules, although solutions lacking natural fluorescence can be measured using a fluorescent derivative. scioninstruments.com

HPLC, often coupled with DAD and FLD, is suitable for analyzing compounds with UV or fluorescence absorption. newclothmarketonline.com One study mentions the analysis of nine kinds of fluorescent brighteners in textiles and toilet paper using HPLC-DAD-FLD, demonstrating its application in complex matrices and its ability for both qualitative (comparing retention time and spectral characteristics) and quantitative (external standard method) analysis. newclothmarketonline.com While specific detailed research findings on Gardnerine analysis using these modes were not extensively found, chromatographic techniques, including HPLC, have been generally applied in the isolation of compounds like this compound. colab.ws

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Speed and Sensitivity

Ultra-High Performance Liquid Chromatography (UPLC) is a modern analytical technique that builds upon the principles of HPLC, offering significant advancements in speed, resolution, and sensitivity. ijsrtjournal.comijpcbs.comaustinpublishinggroup.com UPLC utilizes columns packed with smaller particles, typically less than 2 µm, compared to the 3 to 5 µm particles used in traditional HPLC columns. ijpcbs.comaustinpublishinggroup.comgmpinsiders.com This smaller particle size allows for the use of higher pressures (up to 100 MPa or 15,000 psi), which significantly enhances separation efficiency and speed. ijsrtjournal.comijpcbs.comaustinpublishinggroup.comgmpinsiders.com

The advantages of UPLC over traditional HPLC include reduced analysis time (up to 90% faster), lower solvent consumption, and improved sensitivity, enabling the detection of trace levels of compounds. ijsrtjournal.comijpcbs.comaustinpublishinggroup.comgmpinsiders.com UPLC systems leverage advancements in particle chemistry, system optimization, detector technology, and data processing to achieve superior performance. ijsrtjournal.comijpcbs.com The increased speed and sensitivity of UPLC make it particularly beneficial for analyzing complex mixtures and for high-throughput analysis in research and pharmaceutical development. ijpcbs.comaustinpublishinggroup.comresearchgate.net Conceptually, the sensitivity increase for UPLC detection can be 2-3 times higher than HPLC separations, depending on the detection technique. ijsrtjournal.comijpcbs.comaustinpublishinggroup.com MS detection is significantly enhanced by UPLC due to increased peak concentrations and reduced chromatographic dispersion at lower flow rates. ijsrtjournal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used to identify and quantify volatile and semi-volatile compounds in a sample. scioninstruments.comnih.gov In GC-MS, the sample is vaporized and separated in a GC column based on the compounds' boiling points and their interaction with the stationary phase. scioninstruments.com The separated compounds then enter a mass spectrometer, where they are ionized, and the resulting ions are detected based on their mass-to-charge ratio (m/z). scioninstruments.com

For compounds that are not sufficiently volatile or thermally stable for GC analysis, chemical derivatization is often employed to convert them into more volatile derivatives. scioninstruments.comnih.govjfda-online.com This step is crucial for the successful analysis of many types of compounds by GC-MS, including amino acids, fatty acids, and steroids. scioninstruments.com Derivatization can enhance analyte detection and improve quantitation. jfda-online.com Common derivatization techniques involve converting functional groups like hydroxyl or amine groups into less polar and more volatile species. scioninstruments.comjfda-online.com

GC-MS is widely used in various research areas, including metabolomics, where it is applied for untargeted studies of primary metabolism. nih.gov The technique is also used for analyzing volatile components in plant materials. researchgate.netmdpi.com While specific detailed applications of GC-MS for this compound analysis were not found, the principle of using GC-MS for volatile derivatives would be applicable if this compound or its derivatives possess the necessary volatility.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful separation technique that separates ionic species based on their size and mass-to-charge ratio under the influence of a high voltage applied across a capillary filled with a buffer solution. toray-research.co.jpbccampus.ca The difference in the electrophoretic mobility of ions is the driving force for separation. toray-research.co.jpualberta.ca CE offers high resolving power, low cost, and simplicity of design and execution. ualberta.ca

Different modes of CE exist, including Capillary Zone Electrophoresis (CZE), which is the conventional mode where separation is based on the different mobilities of ions in a constant buffer composition. bccampus.ca CZE is particularly useful for the separation of ions. bccampus.ca Factors such as buffer pH, solution additives, and capillary wall modifications can be used to control the electroosmotic flow (EOF) and minimize analyte adsorption, thereby improving resolution and separation efficiency. ualberta.ca CE separations often yield a high number of theoretical plates, contributing to sharp peaks and high-resolution separations. bccampus.ca While less sensitive than some other techniques due to the short diameter of the capillary, the resolution is generally superior. toray-research.co.jp CE can be coupled with UV absorbance detectors. toray-research.co.jp CE has been used for the charge-based separation of various molecules, including inorganic ions, organic acids, and amines. toray-research.co.jp It has also been applied to the characterization of charge variants of biomolecules like monoclonal antibodies. nih.gov The applicability of CE for this compound analysis would depend on the charge characteristics of this compound in a suitable buffer system.

Mass Spectrometry-Based Quantification Techniques for Research Samples

Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio of ions, which aids in the identification and quantification of compounds. When coupled with separation techniques like liquid chromatography, MS becomes a powerful method for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of mass spectrometry. eag.comperkinelmer.com LC-MS/MS is widely used for the detection and quantification of low levels of target analytes in complex matrices. eag.comresolian.com

In LC-MS/MS, the sample is first separated by LC, and the eluting compounds are then introduced into a mass spectrometer. perkinelmer.com In the mass spectrometer, the molecules are ionized, and in the case of tandem MS (MS/MS), specific ions (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are detected. eag.comperkinelmer.com This process provides a high degree of specificity and selectivity for the compound of interest based on its unique fragmentation pattern. eag.com

LC-MS/MS is considered a gold standard for trace analysis in various research matrices, including environmental samples, pharmaceutical analyses, and biological samples such as blood and urine. eag.comperkinelmer.com Its strengths lie in its ability to quantify compounds with high sensitivity and selectivity based on the unique mass-to-charge transitions of each compound. eag.com The technique is particularly useful for analyzing compounds that lack UV chromophores or for updating existing methodologies for higher specificity or sensitivity. eag.com LC-MS/MS systems often employ ionization techniques like Electrospray Ionization (ESI), which is considered a "soft ionization" technique suitable for producing ions from macromolecules with minimal fragmentation, making it useful for quantitative studies. perkinelmer.com

The development and validation of LC-MS/MS methods involve assessing parameters such as accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effect, and stability to ensure reliability and accuracy. resolian.com LC-MS/MS has been applied for the analysis of various trace contaminants and endogenous compounds in complex biological and environmental matrices. perkinelmer.com While detailed research specifically on the trace analysis of this compound using LC-MS/MS was not extensively found, the general applicability of this technique for sensitive and selective quantification of compounds in research matrices suggests its potential for this compound analysis, especially when high sensitivity is required. Mass spectrometry has been used in the analysis of this compound. core.ac.uk LC-MS/MS has been used for the analysis of plant metabolites. researcher.life

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF MS) is a powerful analytical technique utilized for the identification and quantification of compounds like this compound in complex research matrices. UPLC provides enhanced chromatographic separation compared to traditional HPLC, offering improved peak resolution and faster analysis times. Coupling UPLC with QTOF MS allows for accurate mass measurements and fragmentation analysis, which are crucial for the confident identification of analytine and the elucidation of its structure and potential metabolites nih.govjomped.orgnih.gov.

QTOF MS provides high mass resolution and accuracy, enabling the differentiation of compounds with very similar masses. The time-of-flight (TOF) analyzer measures the flight time of ions to determine their mass-to-charge ratio (m/z) with high precision acdlabs.com. The quadrupole (Q) can be used as a collision cell to induce fragmentation of selected ions (MS/MS or MS²), providing structural information based on the resulting fragment ions acdlabs.comwikipedia.org. This fragmentation pattern serves as a fingerprint for the compound wikipedia.org.

In the analysis of this compound, UPLC-QTOF MS can be used to separate this compound from other components in a research matrix, such as plant extracts or biological samples nih.govjomped.org. The eluting this compound is then ionized, typically via electrospray ionization (ESI), which can be operated in positive or negative ion mode nih.govacdlabs.com. For this compound, a precursor ion of m/z 325.1910545 has been observed with a precursor adduct of [M+H]⁺, consistent with its molecular formula nih.gov. Fragmentation of this precursor ion in the QTOF MS provides characteristic fragment ions that aid in its identification and confirmation nih.govwikipedia.org.

The application of UPLC-QTOF MS in research matrices allows for both targeted analysis, where the method is specifically developed to detect and quantify this compound, and untargeted analysis, where a broader range of compounds in the sample are screened jomped.org. This is particularly valuable when analyzing complex biological or botanical samples where the presence of related alkaloids or metabolites is expected jst.go.jpplantaedb.com. The high sensitivity of UPLC-QTOF MS enables the detection of this compound even at low concentrations in these matrices thermofisher.com.

Data acquired from UPLC-QTOF MS analysis includes retention time, accurate precursor ion mass, and fragment ion masses and intensities nih.gov. This information can be compared to spectral databases or reference standards for positive identification nih.gov. The use of internal standards is often incorporated to improve the accuracy and reproducibility of the quantification in research matrices europa.eu.

Development and Validation of Bioanalytical Methods for In Vitro Systems (excluding human clinical samples)

The development and validation of bioanalytical methods for this compound in in vitro systems are essential to accurately quantify the compound in biological matrices used in laboratory research, such as cell culture media or tissue homogenates europa.euau.dkbase-asia.com. These methods are crucial for studies investigating the cellular uptake, metabolism, or biological activity of this compound in controlled laboratory settings ontosight.aibrightgreenpartners.com.

Bioanalytical method validation is a documented process that demonstrates that a method is suitable for its intended purpose thermofisher.comeuropa.euau.dk. For in vitro systems, this typically involves evaluating several key parameters:

Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the in vitro matrix europa.euau.dkgmp-compliance.org. This is particularly important in complex matrices like cell culture media, which contain various nutrients, growth factors, and cellular metabolites base-asia.comsartorius.comresearchgate.net.

Accuracy: The closeness of the measured concentration to the true concentration of this compound in the in vitro matrix europa.euau.dkgmp-compliance.org. This is typically assessed by analyzing quality control (QC) samples prepared by spiking known amounts of this compound into the blank matrix europa.euau.dk.

Precision: The reproducibility of the measurements when the method is applied repeatedly to the same homogeneous sample europa.euau.dkgmp-compliance.org. Both intra-day (within the same day) and inter-day (on different days) precision are evaluated thermofisher.com.

Sensitivity: The lowest concentration of this compound that can be reliably detected and quantified (Limit of Quantification, LOQ) or detected (Limit of Detection, LOD) in the in vitro matrix europa.eu.

Recovery: The efficiency of the extraction process, representing the amount of this compound recovered from the matrix compared to the amount present europa.eupreprints.org.

Stability: The stability of this compound in the specific in vitro matrix under different storage conditions and over the analysis period europa.eueuropa.eu. This ensures that the concentration of this compound does not change significantly from the time of sample collection to analysis.

The development process involves selecting appropriate sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate this compound from the in vitro matrix while minimizing matrix effects europa.eupreprints.orgbataviabiosciences.com. Matrix effects, which can suppress or enhance the analytical signal, are a significant consideration in bioanalysis and must be addressed during method development and validation europa.eubataviabiosciences.com.

Chromatographic conditions (e.g., UPLC or HPLC column, mobile phase) are optimized to achieve adequate separation of this compound from endogenous matrix components and potential degradation products or metabolites nih.govau.dk. Detection is typically performed using mass spectrometry, often LC-MS/MS or UPLC-QTOF MS, due to its sensitivity and selectivity au.dknih.gov.

Validation experiments are conducted using blank matrix samples spiked with known concentrations of this compound to assess the method's performance characteristics europa.eugmp-compliance.org. Calibration curves are established to relate the instrument response to the analyte concentration europa.eueuropa.eu. QC samples at different concentration levels are analyzed alongside study samples to monitor the method's performance during routine analysis europa.euau.dk.

Future Research Directions and Unaddressed Challenges in Gardnerine Studies

Discovery of Novel Biosynthetic Pathways and Uncharacterized Enzymes

The biosynthesis of gardnerine involves a series of complex enzymatic steps. Although the general pathway is known to start from tryptamine (B22526) and secologanin (B1681713), several key enzymes that catalyze specific transformations have not yet been identified. researchgate.net Future research will focus on discovering and characterizing these elusive enzymes. A deeper understanding of the enzymatic processes that form the distinctive oxindole (B195798) core and subsequent oxidative changes is a key area of investigation. whiterose.ac.uk The discovery of these novel enzymes would not only complete our understanding of how this compound is made in nature but also provide powerful tools for developing new, more efficient methods for its synthesis. nih.govnih.gov

Advancement of Novel and Efficient Synthetic Strategies for Complex this compound Analogs

While the total synthesis of this compound has been accomplished, current methods are often long and not easily adapted for producing a variety of related compounds, or analogs. researchgate.netidexlab.com A significant challenge is to create more efficient and flexible synthetic routes. idexlab.comrsc.org Future work will likely concentrate on developing new catalytic methods for constructing the central heterocyclic structure of this compound. whiterose.ac.ukresearchgate.net A particularly promising area is the use of cascade reactions, which can build the complex, multi-ring structure from simpler starting materials in a more streamlined fashion. idexlab.com Success in this area would make it easier to create a wide range of this compound analogs for detailed studies of how their structure relates to their biological activity. idexlab.com

Identification of Unexplored Molecular Targets and Deeper Mechanistic Understanding

Although this compound has demonstrated biological activity, a full understanding of its molecular targets and how it works at a mechanistic level is still in its early stages. ontosight.ainih.gov Initial research suggests it may inhibit certain cellular processes, but the specific proteins it interacts with are largely unknown. researchgate.net Future investigations will need to use a variety of techniques, including affinity-based proteomics, genetic screening, and computational docking, to pinpoint the molecules that this compound binds to. nih.gov Identifying these targets is crucial for understanding its pharmacological effects and for designing more potent and selective analogs. researchgate.net

Integration of this compound Research with Systems Biology and Omics Technologies

The fields of systems biology and "omics" (genomics, transcriptomics, proteomics, and metabolomics) provide powerful tools for studying the wide-ranging biological effects of this compound. ttp.comnih.gov By examining the comprehensive changes in genes, proteins, and metabolites after treatment with this compound, researchers can develop a more holistic view of its cellular impact. openreview.net This approach can help identify not only the primary targets but also the downstream signaling pathways and cellular networks that this compound influences. mdpi.com Such integrated analyses are vital for creating detailed models of how this compound works and for finding potential biomarkers of its activity.

Application of Artificial Intelligence and Machine Learning in this compound Research (e.g., QSAR, Retrosynthesis)

Methodological Advancements for Microscale Analysis of Natural Products from Limited Sources

This compound is often found in nature in very small amounts, which poses a significant challenge for its study. wikipedia.org This creates a strong need for the ongoing development of analytical techniques that can work with minute quantities of material. mdpi.com Advances in high-sensitivity technologies like NMR spectroscopy and mass spectrometry are making it possible to determine the structure of natural products from very limited samples. chromatographyonline.com The application of these advanced methods will be critical for discovering and studying new this compound-related alkaloids from sources that were previously difficult or impossible to analyze. sciltp.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.